Evidence 1: CYP1A1/1B1-Specific Formation as the Major Metabolite
The aldehyde metabolite 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is not a minor or non-specific oxidation product. It is the major metabolite formed in incubations with recombinantly expressed human CYP1A1 and CYP1B1 enzymes. This contrasts with the primary metabolic pathway of amodiaquine, which is N-deethylation to N-desethylamodiaquine primarily mediated by CYP2C8 [1]. The quantitative metabolic shift induced by CYP1A1/1B1 was demonstrated in rat liver microsomes: a 6-fold increase in the formation of this aldehyde metabolite was observed following induction of CYP1A1 and CYP1B1 with 3-methylcholanthrene, compared to non-induced microsomes [1].
| Evidence Dimension | Relative metabolite formation rate |
|---|---|
| Target Compound Data | Major metabolite formed by rCYP1A1 and rCYP1B1; 6-fold increase observed in 3-methylcholanthrene-induced rat liver microsomes |
| Comparator Or Baseline | Parent drug amodiaquine and its major metabolite N-desethylamodiaquine (formed primarily by CYP2C8); Non-induced rat liver microsomes |
| Quantified Difference | 6-fold increase in aldehyde metabolite formation in induced vs. non-induced microsomes |
| Conditions | In vitro incubations with recombinantly expressed human CYP1A1 and CYP1B1; rat liver microsomes with and without 3-methylcholanthrene induction |
Why This Matters
This evidence identifies the compound as a specific marker of CYP1A1/1B1 activity towards amodiaquine, making it essential for studies investigating this alternative metabolic pathway and its toxicological relevance, which cannot be assessed using amodiaquine or N-desethylamodiaquine alone.
- [1] Johansson T, Jurva U, Grönberg G, Weidolf L, Masimirembwa C. Novel metabolites of amodiaquine formed by CYP1A1 and CYP1B1: structure elucidation using electrochemistry, mass spectrometry, and NMR. Drug Metab Dispos. 2009 Mar;37(3):571-9. doi: 10.1124/dmd.108.025171. PMID: 19074972. View Source
